molecular formula C8H8ClNO4S B1360186 Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- CAS No. 68901-09-7

Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-

Cat. No. B1360186
CAS RN: 68901-09-7
M. Wt: 249.67 g/mol
InChI Key: RULGDFLFEUYACU-UHFFFAOYSA-N
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Description

2-chloro-5-[(methylamino)sulfonyl]benzoic acid is a chemical compound with the following properties:



  • Chemical Formula : C<sub>8</sub>H<sub>8</sub>ClNO<sub>4</sub>S

  • Molecular Weight : 249.671 g/mol

  • CAS Number : 68901-09-7



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions, which are beyond the scope of this analysis. However, it is essential to note that it can be prepared through appropriate synthetic routes in the laboratory.



Molecular Structure Analysis

The molecular structure of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid consists of a benzene ring with substituents. The chlorine atom (Cl) and the methylamino sulfonyl group (-SO<sub>2</sub>NHCH<sub>3</sub>) are attached to the benzene ring. The presence of these functional groups influences its chemical properties.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitution. Its reactivity depends on the specific reaction conditions and the functional groups present.



Physical And Chemical Properties Analysis


  • Physical State : Typically a solid (crystalline powder)

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol)

  • Melting Point : Varies based on purity and crystalline form

  • Boiling Point : Not well-documented

  • Stability : Sensitive to light and moisture


Scientific Research Applications

  • Chemical Synthesis

    • Application : “Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-” is used in chemical synthesis . It’s a compound with the CAS Number: 68901-09-7 and a molecular weight of 249.67 .
  • Double Decarboxylative Coupling

    • Application : “Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-” might be used in double decarboxylative coupling reactions .
  • Proteomics Research

    • Application : This compound might be used in proteomics research .
  • Thermodynamics

    • Application : The compound could be used in thermodynamics studies, specifically in determining the enthalpy of formation .
  • Acidity of Carboxylic Acids

    • Application : This compound, being a carboxylic acid, could be used in studies related to the acidity of carboxylic acids .
  • Electrophilic Aromatic Substitution

    • Application : This compound might be used in studies related to electrophilic aromatic substitution .

Safety And Hazards


  • Safety Precautions : Handle with care; wear appropriate protective equipment.

  • Hazardous Properties : May cause skin and eye irritation.

  • Toxicity : Limited information available; avoid ingestion or inhalation.

  • Environmental Impact : Dispose of properly according to regulations.


Future Directions

Research on 2-chloro-5-[(methylamino)sulfonyl]benzoic acid should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Structural Modifications : Explore derivatives for improved properties.

  • Toxicology Studies : Assess safety profiles and environmental impact.


properties

IUPAC Name

2-chloro-5-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULGDFLFEUYACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071821
Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-

CAS RN

68901-09-7
Record name 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
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Record name Benzoic acid, 2-chloro-5-((methylamino)sulfonyl)-
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Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Record name 2-chloro-5-(methylsulphamoyl)benzoic acid
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Record name 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 1 g (4 mmol) 2-Chloro-5-sulfino-benzoic acid and 0.62 g (20 mmol) Methylamine in 10 ml dioxane was stirred for 3 h at room temperature. After evaporation of the volatiles 15 ml 5N HCl was added and the mixture was extracted 3× with ethylacetate. The solvent was removed under vacuum to yield 0.724 g (72%) of the title compound as amorphous white solid. MS (m/e): 248.1 (MH−, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

5-(N-Methylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-methylsulfamoyl)-benzoic acid with a melting point of 170°-172° and 5-(N-methylsulfamoyl)-anthranilic acid with a melting point of 205°; the product melts at 260°.
Name
5-(N-Methylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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